molecular formula C14H18O5 B14239284 (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one CAS No. 403670-51-9

(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one

Cat. No.: B14239284
CAS No.: 403670-51-9
M. Wt: 266.29 g/mol
InChI Key: DXWVCWLJMKGPMS-IACUBPJLSA-N
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Description

(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of dioxanes, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a phenyl-substituted aldehyde with a suitable diol under acidic conditions to form the dioxane ring. The reaction is followed by methylation and methoxylation steps to introduce the methoxy and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R,6R)-3,5,6-Trihydroxy-7-megastigmen-9-one: A sesquiterpenoid with similar stereochemistry.

    (3S,5R,6R)-3,5-dihydroxy-6,7-didehydro-5,6-dihydro-12’-apo-beta-caroten-12’-al: A diterpenoid with comparable structural features.

Uniqueness

What sets (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one apart is its specific combination of methoxy and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

403670-51-9

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one

InChI

InChI=1S/C14H18O5/c1-13(16-3)14(2,17-4)19-12(15)11(18-13)10-8-6-5-7-9-10/h5-9,11H,1-4H3/t11-,13+,14+/m0/s1

InChI Key

DXWVCWLJMKGPMS-IACUBPJLSA-N

Isomeric SMILES

C[C@@]1([C@](OC(=O)[C@@H](O1)C2=CC=CC=C2)(C)OC)OC

Canonical SMILES

CC1(C(OC(=O)C(O1)C2=CC=CC=C2)(C)OC)OC

Origin of Product

United States

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